1-Bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)benzene
Overview
Description
1-Bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a trifluoropropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)benzene typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Trifluoropropoxylation: The trifluoropropoxy group can be introduced through nucleophilic substitution reactions using trifluoropropyl halides (e.g., CF3CH2CH2Br) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Oxidation Reactions: The trifluoromethyl and trifluoropropoxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl and trifluoropropoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(trifluoromethyl)benzene: Lacks the trifluoropropoxy group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)-3-(3,3,3-trifluoropropoxy)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene: Lacks the trifluoromethyl group, influencing its overall chemical behavior.
Uniqueness
1-Bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)benzene is unique due to the presence of both trifluoromethyl and trifluoropropoxy groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. The bromine atom also provides a reactive site for further chemical modifications, making this compound versatile for various applications.
Properties
IUPAC Name |
1-bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6O/c11-6-2-1-3-7(8(6)10(15,16)17)18-5-4-9(12,13)14/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUWQRJPWXYFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171078 | |
Record name | Benzene, 1-bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779132-44-3 | |
Record name | Benzene, 1-bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779132-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-(trifluoromethyl)-3-(3,3,3-trifluoropropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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